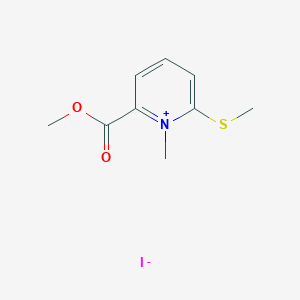
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide is a pyridinium salt. Pyridinium salts are structurally diverse and are familiar structures in many natural products and bioactive pharmaceuticals
Métodos De Preparación
The synthesis of 2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the use of Grignard reagents to add substituents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain the desired pyridine derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include molecular oxygen for oxidation, metal catalysts for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide has several scientific research applications:
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a catalyst or reagent in chemical reactions, facilitating the formation of desired products. Its molecular targets and pathways depend on the specific application and the nature of the reaction it is involved in .
Comparación Con Compuestos Similares
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide can be compared with other pyridinium salts such as 2-Chloro-1-methylpyridinium iodide and 3-(methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridinium iodide . These compounds share similar structural features but differ in their substituents and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, drug development, and industrial processes.
Propiedades
Número CAS |
74450-91-2 |
|---|---|
Fórmula molecular |
C9H12INO2S |
Peso molecular |
325.17 g/mol |
Nombre IUPAC |
methyl 1-methyl-6-methylsulfanylpyridin-1-ium-2-carboxylate;iodide |
InChI |
InChI=1S/C9H12NO2S.HI/c1-10-7(9(11)12-2)5-4-6-8(10)13-3;/h4-6H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
JLWYBNKZJLCCLN-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(C=CC=C1SC)C(=O)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)

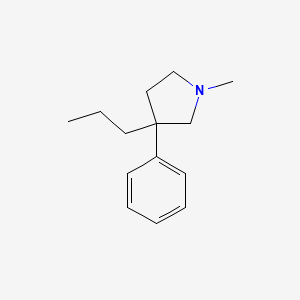
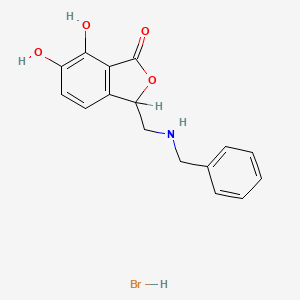
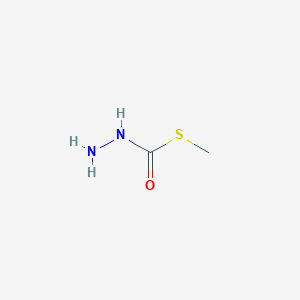
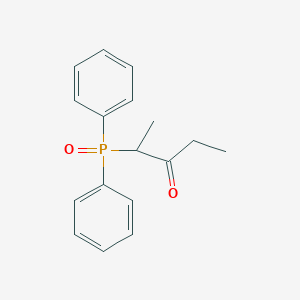
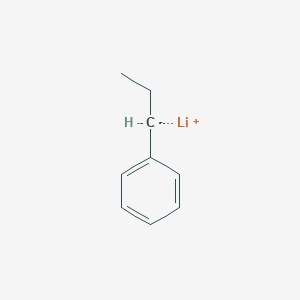
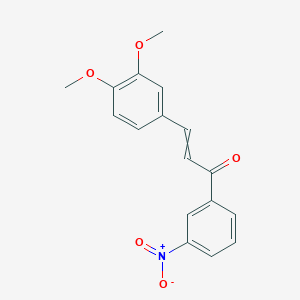
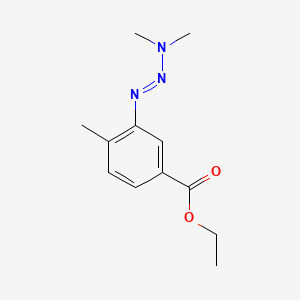
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
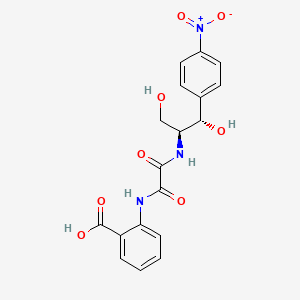
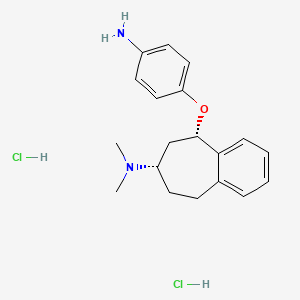
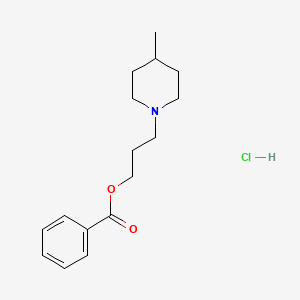
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)
